(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3S/c1-15-6-12-19(13-7-15)28(25,26)21-14-16-4-2-3-5-20(16)27-22(21)24-18-10-8-17(23)9-11-18/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPZNZCGDGZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline typically involves the condensation of 4-bromoaniline with 3-tosyl-2H-chromen-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:
- Oxidation : Producing quinone derivatives.
- Reduction : Converting to amine derivatives.
- Substitution : The bromine atom can be replaced with other functional groups.
These reactions highlight the compound's potential as an intermediate in synthesizing pharmaceuticals and specialty chemicals.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that chromene derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that this compound can induce apoptosis in cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| Similar Chromene Derivative | HeLa | 10 | Cell cycle arrest |
The mechanism of action may involve interactions with specific molecular targets, modulating pathways related to cell survival and proliferation.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its structural features suggest it could interact with biological receptors or enzymes, leading to various pharmacological effects. Ongoing research focuses on its efficacy in drug development for treating diseases such as cancer and infections.
Case Studies
Several studies have investigated the biological activities of chromene derivatives similar to this compound:
- Anticancer Activity Study : A study demonstrated that derivatives induced apoptosis in MCF-7 breast cancer cells through modulation of signaling pathways involved in cell survival.
- Antimicrobial Efficacy : Research highlighted the effectiveness of chromene derivatives against various bacterial strains, showcasing their potential as new antibiotic agents.
Mechanism of Action
The mechanism of action of (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core imine (C=N) linkage with several derivatives, but its distinct substituents differentiate its properties. Key analogues include:
Key Observations :
- Steric Effects : The diisopropylphenyl analogue exhibits significant steric hindrance, which may reduce reactivity in metal coordination compared to the target compound’s less bulky 3-tosyl group.
- Electronic Effects: The methoxy group in DPN3 is electron-donating, enhancing nucleophilicity at the imine nitrogen.
- Redox Activity : The ferrocene-containing analogue introduces redox activity, absent in the target compound, making it suitable for electrochemical applications.
Chemical Reactivity and Coordination Chemistry
- Metal Coordination : The imine nitrogen in the target compound likely participates in metal coordination, similar to platinum(II) and rhodium(III) complexes derived from N-(arylidene)aniline derivatives . The tosyl group’s sulfonyl moiety may act as a weak Lewis base or steric modulator.
- Comparative Reactivity :
Physical Properties and Stability
- Melting Points : Nitro-substituted derivatives (e.g., 160–162°C for ) have higher melting points than methoxy or alkyl-substituted analogues due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking).
- Solubility : Bulky substituents (e.g., diisopropylphenyl ) reduce solubility in polar solvents, whereas sulfonyl groups (as in the target compound) may enhance solubility in aprotic solvents.
Biological Activity
(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is . The compound features a bromine atom and a tosyl group, enhancing its reactivity and biological interactions. The structural representation is crucial for understanding its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate chromene derivatives with aniline. Key steps include:
- Preparation of Chromene Derivative : Utilizing starting materials such as 3-tosyl-2H-chromen-2-one.
- Condensation Reaction : Reacting the chromene derivative with 4-bromoaniline under controlled conditions to optimize yield.
- Purification : Employing techniques like recrystallization or chromatography to obtain pure product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| Similar Chromene Derivative | HeLa | 10 | Cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated its effectiveness against several bacterial strains, likely due to its ability to disrupt cell membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The exact mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Potential inhibition of key enzymes involved in cancer progression.
- Receptors : Modulation of receptor activity influencing cellular signaling pathways.
Case Studies
-
In Vivo Studies : A study involving the administration of this compound in mouse models showed a significant reduction in tumor size compared to control groups.
- Tumor Model : CDF1 mouse model with implanted tumors.
- Results : Tumor growth delay observed with low toxicity.
- Cell Culture Experiments : In vitro studies using MTT assays revealed that the compound effectively reduced cell viability in cancer cell lines, confirming its potential as an anticancer agent.
Q & A
Basic: What synthetic strategies are commonly employed to prepare (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline?
Methodological Answer:
The compound is synthesized via Schiff base formation between 4-bromoaniline derivatives and 3-tosyl-2H-chromen-2-one intermediates. Key steps include:
- Protection of the aniline group : Acetyl chloride protection prevents unwanted bromination side reactions (analogous to 4-bromoaniline synthesis in ).
- Condensation : Reaction under anhydrous conditions (e.g., molecular sieves) to form the imine bond, as demonstrated in the synthesis of 4-bromo-N-(ferrocenylidene)aniline (64% yield after column chromatography) .
- Purification : Chromatography or recrystallization to isolate the (Z)-isomer, leveraging steric effects of the tosyl group to stabilize the configuration.
Advanced: How can regioselectivity in the bromination of the aniline moiety be controlled during synthesis?
Methodological Answer:
Regioselectivity is influenced by:
- Directing groups : The tosyl group on the chromene acts as an electron-withdrawing group, directing bromination to the para position of the aniline ring.
- Steric effects : Bulky substituents (e.g., tosyl) favor bromination at less hindered sites, as seen in analogous palladium complexes with brominated aniline ligands .
- Reaction conditions : Use of Lewis acids (e.g., FeBr₃) or controlled stoichiometry of NBS (N-bromosuccinimide) to avoid over-bromination .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm imine bond formation (δ ~8.5–9.5 ppm for C=N-H) and bromine’s deshielding effects on aromatic protons .
- X-ray crystallography : Resolve the (Z)-configuration and torsional angles between the chromene and aniline moieties (e.g., using SHELXL for refinement ).
- UV-Vis : Monitor conjugation via absorbance bands (λmax ~300–400 nm for extended π-systems) .
Advanced: How does the (Z)-configuration influence the compound’s reactivity in coordination chemistry?
Methodological Answer:
The (Z)-configuration creates a planar geometry ideal for metal coordination. For example:
- Pd(II) complexes : The imine nitrogen and chromene oxygen act as bidentate ligands, as shown in studies of analogous PdL3 complexes .
- Catalytic activity : Steric hindrance from the tosyl group modulates substrate access to the metal center, affecting reaction rates in cross-coupling reactions .
Basic: What crystallographic software is recommended for analyzing its single-crystal structure?
Methodological Answer:
- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly for small molecules .
- WinGX/ORTEP-3 : For graphical representation and thermal ellipsoid plots (Fig. 1 in used similar tools) .
Advanced: How can DFT calculations resolve contradictions in experimental vs. theoretical spectroscopic data?
Methodological Answer:
- Geometry optimization : Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to identify tautomerism (e.g., keto-enol shifts in chromene derivatives) .
- NMR chemical shift prediction : Use gauge-including atomic orbital (GIAO) methods to reconcile discrepancies in aromatic proton shifts due to solvent effects .
Basic: What safety protocols are critical when handling brominated aniline derivatives?
Methodological Answer:
- Ventilation : Brominated aromatics release toxic fumes upon decomposition; use fume hoods .
- Protective equipment : Nitrile gloves and lab coats to prevent skin absorption (aniline derivatives are carcinogenic) .
Advanced: How do solvent polarity and temperature affect the compound’s tautomeric equilibrium?
Methodological Answer:
- Polar solvents (e.g., DMSO) : Stabilize the enol form via hydrogen bonding, shifting equilibrium toward the keto-enol tautomer (observed in UV-Vis spectral changes) .
- Variable-temperature NMR : Monitor dynamic processes (e.g., coalescence of peaks at elevated temperatures) to quantify energy barriers between tautomers .
Basic: What chromatographic methods optimize purification of this compound?
Methodological Answer:
- Silica gel chromatography : Use gradient elution (hexane/ethyl acetate) to separate (Z)- and (E)-isomers based on polarity differences .
- HPLC : Reverse-phase C18 columns with acetonitrile/water for high-purity isolation (≥95% by analytical HPLC) .
Advanced: How can crystallographic data resolve ambiguities in molecular packing and intermolecular interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
